ethyl 5-amino-1-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring. Key structural features include:
- Pyrazolo[1,5-a]pyrimidine scaffold: A bicyclic system with nitrogen atoms at positions 1, 3, and 5.
- Substituents: 4-Methoxyphenyl group at position 2. Methyl groups at positions 3 and 3. Pyrazole ring at position 7, functionalized with an ethyl carboxylate and an amino group.
Properties
Molecular Formula |
C21H22N6O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H22N6O3/c1-5-30-21(28)16-11-23-26(19(16)22)17-10-12(2)24-20-13(3)18(25-27(17)20)14-6-8-15(29-4)9-7-14/h6-11H,5,22H2,1-4H3 |
InChI Key |
BTBMPAKKBHLHJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole derivative is then reacted with suitable reagents to form the fused pyrimidine ring. This step often involves the use of formamide or other nitrogen-containing reagents under acidic or basic conditions.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides and quinones.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.
Substitution: The aromatic methoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antimicrobial properties. Ethyl 5-amino-1-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 4–20 μmol/L against several bacterial strains, indicating moderate to good efficacy compared to standard antibiotics like cefotaxime .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have been conducted using various human cancer cell lines:
| Cell Line | IC50 (μM) | Comparison Drug |
|---|---|---|
| NCI-H460 (Lung) | 12 | Doxorubicin |
| HepG2 (Liver) | 15 | Doxorubicin |
| HCT-116 (Colon) | 10 | Doxorubicin |
These findings suggest that the compound exhibits significant cytotoxicity against cancer cells, with IC50 values indicating effective growth inhibition .
Antioxidant Properties
The antioxidant potential of this compound has been assessed using various assays:
- DPPH Assay : The compound showed notable radical scavenging activity, surpassing ascorbic acid in some derivatives tested . This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into structure-activity relationships (SAR):
- Synthesis and Characterization : A study highlighted the synthesis of various pyrazolo derivatives with modifications on the aromatic rings that significantly affected their biological activities .
- Anticancer Evaluation : A comparative study evaluated multiple pyrazolo derivatives against different cancer cell lines and established a correlation between structural features and anticancer efficacy .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit various enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Bind to Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous pyrazolo[1,5-a]pyrimidine derivatives, emphasizing structural variations, synthesis routes, and physicochemical properties:
Structural and Functional Differences
Compounds MK66 and MK74 replace the pyrazole ring with a 7-one group, eliminating the carboxylate functionality and altering hydrogen-bonding capacity.
Substituent Effects: Electron-Withdrawing Groups: Derivatives like 15a (4-nitrophenyl) and MK74 (3,5-bis(trifluoromethyl)phenyl) exhibit enhanced electrophilicity, which may improve interaction with enzymatic active sites.
Physicochemical Properties
- Lipophilicity : Fluorinated or trifluoromethylated analogs (e.g., MK74 ) exhibit higher logP values compared to the target compound, suggesting better membrane permeability but poorer aqueous solubility.
- Thermal Stability: High melting points (>300°C) in triazolo-pyrimidines like 16a correlate with strong intermolecular hydrogen bonding, a feature less pronounced in carboxylate-containing derivatives.
Research Findings and Implications
Biological Activity: While the target compound’s activity is unreported, structurally related pyrazolo[1,5-a]pyrimidines show kinase inhibitory (e.g., MK66 ) and antimicrobial properties (e.g., triazolo-pyrimidines in ). The amino and carboxylate groups in the target compound may facilitate interactions with polar residues in enzyme active sites, a hypothesis supported by similar motifs in .
Synthetic Advancements: highlights ultrasonic-assisted synthesis for pyrazolo[1,5-a]pyrimidinones, reducing reaction times from hours to minutes. Adapting this method to the target compound could improve yield and scalability.
Biological Activity
Ethyl 5-amino-1-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on diverse research findings, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step chemical reactions that yield derivatives with enhanced biological properties. The core structure of pyrazolo[1,5-a]pyrimidine has been associated with various pharmacological activities, including anticancer and antibacterial effects.
Table 1: Summary of Biological Activities
Anticancer Activity
The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been well documented. Studies have shown that compounds within this class can significantly inhibit the growth of cancer cells. For instance, in a study involving the MDA-MB-231 cell line, various derivatives demonstrated substantial growth inhibition compared to control groups, indicating their potential as therapeutic agents for breast cancer treatment .
Antibacterial Properties
Recent investigations into the antibacterial activity of ethyl 5-amino derivatives revealed promising results. The compound exhibited minimal inhibitory concentrations (MIC) as low as 0.125 µg/mL against E. coli, showcasing its potent bactericidal properties. Additionally, it demonstrated significant antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa, reducing biofilm formation by over 80% in certain assays .
The mechanism by which ethyl 5-amino derivatives exert their biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, the compound has been shown to inhibit Pim-1 kinase effectively, which plays a critical role in cell cycle regulation and apoptosis resistance in cancer cells . This inhibition can lead to decreased phosphorylation of key proteins such as BAD (BCL-2 antagonist of cell death), further promoting apoptosis in cancerous cells.
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- MDA-MB-231 Cell Line Study : A series of synthesized compounds were tested for their growth inhibition capabilities using the MTT assay. The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents .
- Antibacterial Efficacy Study : In vitro tests against multiple bacterial strains demonstrated that ethyl 5-amino derivatives not only inhibited bacterial growth but also disrupted biofilm formation, suggesting their potential use as anti-infective agents in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
